tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-methylphenylmethylsulfanyl group at position 5 and a tert-butyl carbamate-protected ethylamine group at position 2 (Fig. 1). The oxadiazole ring contributes to metabolic stability and π-π interactions, while the carbamate group enhances solubility and protects the amine during synthesis . The 4-methylphenylmethylsulfanyl substituent provides moderate lipophilicity, balancing membrane permeability and target binding.
Properties
CAS No. |
842973-17-5 |
|---|---|
Molecular Formula |
C17H23N3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3S/c1-12-5-7-13(8-6-12)11-24-16-20-19-14(22-16)9-10-18-15(21)23-17(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,21) |
InChI Key |
VPRHBGRMVPOWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C |
solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Anti-inflammatory Activity
Studies have shown that derivatives of tert-butyl carbamates possess anti-inflammatory properties. For instance, a related study synthesized a series of substituted benzamido phenylcarbamates and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The compounds demonstrated significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
The oxadiazole moiety in the compound is known for its antimicrobial potential. Compounds containing oxadiazole rings have been reported to exhibit activity against various bacterial strains. The specific activity of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate against microbial pathogens warrants further investigation.
Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of substituted phenylcarbamates demonstrated that compounds similar to this compound exhibited promising anti-inflammatory effects. The evaluation was performed using in vivo models, where the percentage inhibition of inflammation ranged from 39% to 54% within 9 to 12 hours post-administration .
| Compound | Inhibition Percentage (%) | Time (hours) |
|---|---|---|
| Compound A | 54.239 | 9 |
| Compound B | 39.021 | 12 |
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial efficacy of oxadiazole derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Oxadiazole Ring
Halogenated Aryl Groups
- tert-butyl N-[2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS 577787-88-3):
- tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate (CAS 1173665-17-2): Substituent: 2-Fluorophenylmethylsulfanyl. Impact: Fluorine’s electronegativity improves metabolic stability and target affinity.
Non-Halogenated Aryl Groups
- tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate (CAS 577997-02-5): Substituent: 2-Methylphenylmethylsulfanyl (ortho-methyl).
Aliphatic Sulfanyl Groups
Linker Variations
- Ethyl vs. Pentyl Linkers: The target compound’s ethyl linker (C2) provides optimal balance between flexibility and rigidity.
Oxidation State of Sulfur
- Sulfonyl vs. Sulfanyl :
- tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS 1173660-18-8):
- Sulfonyl group (SO2) increases polarity (hydrogen bond acceptor count = 6) and may improve solubility in aqueous media. However, this reduces membrane permeability compared to sulfanyl analogs .
Stereochemical Considerations
Table 1: Structural and Physicochemical Comparison
Biological Activity
tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.45 g/mol. The compound features a tert-butyl group, an oxadiazole ring, and a methylsulfanyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 345.45 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown promising results against various bacterial strains. A study highlighted the antibacterial activity of carbamate derivatives against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the structure can enhance potency .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Similar compounds have been evaluated for their ability to inhibit enzymes involved in metabolic pathways. For example, carbamates often interact with acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, which may have therapeutic implications for neurodegenerative diseases .
Cytotoxicity
Cytotoxic studies have demonstrated that certain derivatives of carbamates can induce apoptosis in cancer cell lines. The presence of the oxadiazole moiety may contribute to this effect by interfering with cellular signaling pathways. For instance, studies on thiazole and oxadiazole derivatives have indicated their capability to induce cell death in various cancer models through mechanisms involving oxidative stress and mitochondrial dysfunction .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : Binding to specific enzymes leading to inhibition of their activity.
- Cell Membrane Disruption : Alteration of membrane integrity in bacterial cells.
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Antibacterial Evaluation : A study synthesized various carbamate derivatives and tested their antibacterial efficacy using the microdilution method against E. coli and S. aureus. Results indicated that modifications could enhance antibacterial activity significantly .
- Cytotoxicity Testing : Research on related oxadiazole-containing compounds showed IC50 values indicating effective cytotoxicity against human cancer cell lines, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
